3,4-Dichloro-3',4',5'-trifluorobenzophenone
Overview
Description
3,4-Dichloro-3’,4’,5’-trifluorobenzophenone: is an organic compound with the molecular formula C13H5Cl2F3O and a molecular weight of 305.08 g/mol . It is a derivative of benzophenone, characterized by the presence of chlorine and fluorine atoms on the benzene rings. This compound is typically used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stepwise Chlorination and Fluorination: The synthesis of 3,4-Dichloro-3’,4’,5’-trifluorobenzophenone can be achieved through a stepwise process involving the chlorination and fluorination of benzophenone derivatives.
Direct Chlorination: Another method involves the direct chlorination of 3,4,5-trifluorobenzophenone using chlorine gas in the presence of a catalyst such as ferric chloride or aluminum trichloride.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Dichloro-3’,4’,5’-trifluorobenzophenone undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed:
Substitution Products: Amino derivatives, thiol derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical properties.
Industry:
Agrochemicals: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s chlorine and fluorine atoms contribute to its reactivity, allowing it to form stable complexes with enzymes and other proteins. These interactions can inhibit or modify the activity of these proteins, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
4,4’-Dichloro-3,3’-dinitrobenzophenone: Another benzophenone derivative with different substituents, used in similar applications.
3,4-Dichlorobenzophenone: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 3,4-Dichloro-3’,4’,5’-trifluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3,4,5-trifluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3O/c14-8-2-1-6(3-9(8)15)13(19)7-4-10(16)12(18)11(17)5-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYGKYJLTRNODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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